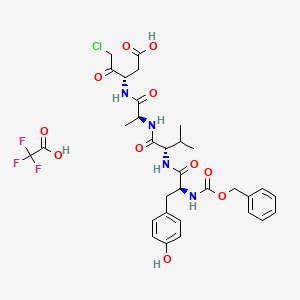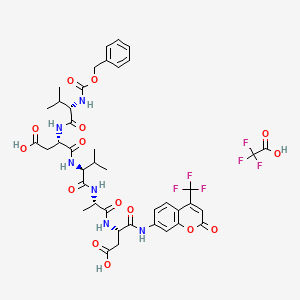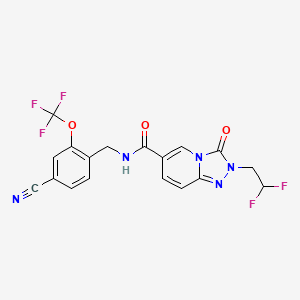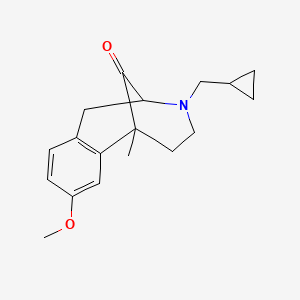![molecular formula C25H26N8 B10799436 6-Methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene](/img/structure/B10799436.png)
6-Methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNE 220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). It has an inhibitory concentration (IC50) of 7 nanomolar for MAP4K4, making it highly effective in its action. GNE 220 also inhibits other kinases such as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 6 (MAP4K6), Dystrophia Myotonica Protein Kinase (DMPK), and Kinase Homologous to Ste20/SPS1 (KHS1) with varying degrees of potency .
Preparation Methods
The synthetic routes and reaction conditions for GNE 220 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications to enhance its selectivity and potency. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
GNE 220 undergoes various types of chemical reactions, including:
Oxidation: GNE 220 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: GNE 220 can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions are typically derivatives of GNE 220 with modified functional groups .
Scientific Research Applications
GNE 220 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MAP4K4 and related kinases.
Biology: Employed in cellular assays to investigate the role of MAP4K4 in various biological processes, such as cell motility and morphology.
Medicine: Explored as a potential therapeutic agent for diseases where MAP4K4 is implicated, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new kinase inhibitors and as a reference compound in drug discovery
Mechanism of Action
GNE 220 exerts its effects by selectively inhibiting MAP4K4. The compound binds to the ATP-binding site of MAP4K4, preventing the phosphorylation of downstream targets. This inhibition disrupts the MAPK/ERK signaling pathway, leading to altered cellular processes such as reduced cell motility and changes in cell morphology. GNE 220 also affects other kinases like MAP4K6, DMPK, and KHS1, though with less potency .
Comparison with Similar Compounds
GNE 220 is unique in its high selectivity and potency for MAP4K4 compared to other similar compounds. Some similar compounds include:
GNE 220 hydrochloride: A hydrochloride salt form of GNE 220 with enhanced water solubility and stability.
MAP4K4 inhibitors: Other inhibitors targeting MAP4K4, but with varying degrees of selectivity and potency.
GNE 220 stands out due to its low IC50 value and selective inhibition of multiple kinases, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C25H26N8 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
6-methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene |
InChI |
InChI=1S/C25H26N8/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33/h4-7,12-15H,8-11H2,1-3H3,(H,26,29) |
InChI Key |
HXIPOURWZRATPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)C3=CN(N=C3)C)C4=C(N2)N=CC(=C4)C5=CC=C(C=C5)N6CCN(CC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E,4E,6R)-N-[(1R,3S,3'S,5R,7S)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B10799386.png)


![(2E,4E)-N-(2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl)-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B10799403.png)
![N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]acetamide](/img/structure/B10799408.png)
![2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,5S)-3,4,5-trihydroxy-6-[[(2R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B10799409.png)

![(5R)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide;hydrochloride](/img/structure/B10799446.png)
![N-[1-(3-cyclohexyl-3-hydroxypropyl)piperidin-4-yl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide;hydrochloride](/img/structure/B10799452.png)

![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B10799461.png)
